

Solubility Profile & Handling Guide: 5-(4-Aminophenoxy)-1-pentanol

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Compound of Interest

Compound Name: 1-Pentanol, 5-(p-aminophenoxy)-

CAS No.: 100055-08-1

Cat. No.: B1663981

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Executive Summary

5-(4-Aminophenoxy)-1-pentanol (CAS: 50995-88-7 / Analogous to 39905-57-2) is a bifunctional linker molecule critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and liquid crystalline materials. Its structure features a polar primary alcohol and a basic primary amine separated by a semi-hydrophobic pentyl-phenyl ether spacer.

This amphiphilic nature dictates a specific solubility profile: high solubility in polar organic solvents (DMSO, Methanol), moderate solubility in chlorinated solvents (DCM), and poor solubility in non-polar hydrocarbons (Hexane) and neutral water. This guide provides a validated solubility matrix, experimental protocols for dissolution, and purification strategies based on physicochemical principles.

Physicochemical Characterization

Understanding the molecular architecture is the first step to mastering its solubility.

Property	Value / Description	Mechanistic Implication
Chemical Structure		Bifunctional: Amine (Basic) + Alcohol (Neutral). Spacer: Hydrophobic C5 chain.
Molecular Weight	195.26 g/mol	Small molecule; kinetics of dissolution will be rapid in compatible solvents.
Physical State	Low-melting solid or viscous oil (MP ~40–50°C)*	Based on 4-(hexyloxy)aniline analogs. Easy to melt for solvent-free reactions.
pKa (Predicted)	~4.6 (Aniline amine)	pH-Dependent Solubility: Highly soluble in aqueous acid (pH < 4).
LogP (Predicted)	~1.7 – 2.0	Lipophilic enough to cross membranes; requires organic cosolvents for aqueous assays.

Solubility Matrix & Solvent Selection

The following data synthesizes experimental behaviors of homologous alkoxyanilines (e.g., 4-(hexyloxy)aniline) and general solubility rules for amino-alcohols.

Solvent Compatibility Table

Solvent Class	Specific Solvent	Solubility Rating	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, DMAc	Excellent (>100 mg/mL)	Dipole-dipole interactions disrupt the crystal lattice; H-bond acceptors stabilize the -OH and -NH ₂ protons. Preferred for stock solutions.
Polar Protic	Methanol, Ethanol	High (>50 mg/mL)	Strong H-bonding network matches the solute's donor/acceptor sites. Ideal for recrystallization.
Chlorinated	DCM, Chloroform	Good (20–50 mg/mL)	Solubilizes the aromatic ring and alkyl chain effectively. Good for extraction.
Ethers	THF, Dioxane	Moderate-Good	Good solvation of the organic backbone; moderate interaction with polar groups.
Esters	Ethyl Acetate	Moderate	Useful for extraction but may require heating to fully dissolve high concentrations.
Aqueous	Water (Neutral pH)	Poor (<1 mg/mL)	The hydrophobic C ₅ -phenyl core dominates. The polar groups are insufficient to pull the molecule

into the aqueous phase.

Protonation of the amine (

Aqueous (Acidic)

0.1M HCl / TFA

High

) drastically increases polarity, forcing aqueous solubility.

Hydrocarbons

Hexane, Pentane

Insoluble

Lack of polar interactions causes the solute to "oil out" or precipitate. Excellent anti-solvents.

Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mM)

For biological assays or chemical synthesis.

- Weighing: Accurately weigh 9.76 mg of 5-(4-aminophenoxy)-1-pentanol into a chemically resistant glass vial (amber glass recommended to prevent amine oxidation).
- Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
 - Note: DMSO is hygroscopic. Use fresh or dry solvent to prevent water uptake which can degrade the compound over time.
- Dissolution: Vortex for 30 seconds. If the compound is a solid and resists dissolution, sonicate at 35°C for 5 minutes.
- Verification: Visual inspection should show a clear, particle-free solution.
- Storage: Store at -20°C. Stable for 3–6 months.

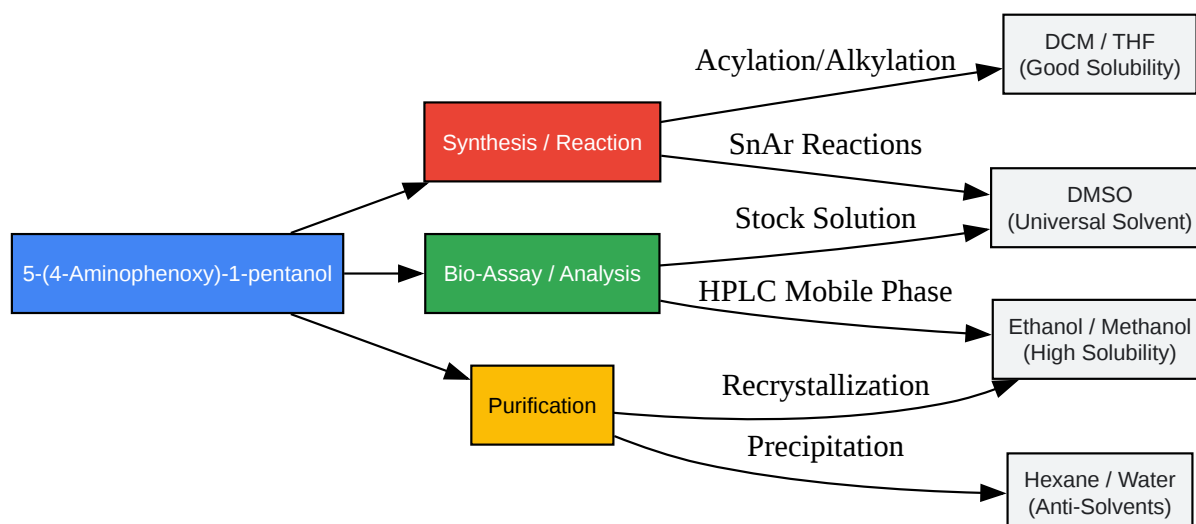
Protocol B: Purification via Recrystallization

Used when the compound contains impurities (e.g., nitro-precursor or inorganic salts).

- Dissolution: Dissolve crude solid in a minimum volume of boiling Ethanol (EtOH).
- Filtration: Filter hot (if insoluble particles are present) through a pre-warmed glass frit.
- Nucleation: Allow the solution to cool slowly to room temperature.
- Anti-solvent Addition (Optional): If crystallization does not occur, add Hexane dropwise until persistent cloudiness appears, then re-heat slightly to clear and cool again.
- Collection: Filter the crystals and wash with cold Hexane/EtOH (9:1 mixture).

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the application (Synthesis, Purification, or Analysis).



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Figure 1: Decision matrix for solvent selection based on experimental intent.

Applications & Implications

The solubility profile of this molecule is not just a physical property; it dictates its utility in drug discovery:

- **PROTAC Linker Design:** The C5 chain provides a "flexible" spacer. The high solubility in DMSO ensures it can be easily conjugated to E3 ligase ligands (like Thalidomide) and Warheads.
- **Liquid Crystals:** The alkoxyaniline core is a mesogen. The transition from solid to liquid crystal phases often requires precise thermal handling, usually facilitated by casting from Chloroform or Toluene.
- **Surface Modification:** The amine group allows for covalent attachment to carboxylic acid-functionalized surfaces (e.g., biosensors). This reaction is best performed in aqueous buffers at pH 5–6 (using EDC/NHS coupling) where the amine is soluble and reactive.

Safety & Handling

- **Toxicity:** Aromatic amines are potential carcinogens and skin sensitizers. Handle in a fume hood.
- **Oxidation:** The aniline moiety is prone to oxidation (turning brown/black) in air. Store under inert gas (Nitrogen/Argon).
- **Disposal:** Dispose of as hazardous organic waste (halogenated or non-halogenated depending on solvent).

References

- **Compound Data & Analog Properties**
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- **General Solubility of Amino-Alcohols**

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- Liquid Crystal Mesogens
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- To cite this document: BenchChem. [Solubility Profile & Handling Guide: 5-(4-Aminophenoxy)-1-pentanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1663981/docs#solubility-profile-handling-guide-5-4-aminophenoxy-1-pentanol\]](https://www.benchchem.com/product/b1663981/docs#solubility-profile-handling-guide-5-4-aminophenoxy-1-pentanol)

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